molecular formula C12H17NO5 B4411576 methyl (3,4,5-trimethoxybenzyl)carbamate

methyl (3,4,5-trimethoxybenzyl)carbamate

Cat. No.: B4411576
M. Wt: 255.27 g/mol
InChI Key: FAOXNECXUWJROQ-UHFFFAOYSA-N
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Description

Methyl (3,4,5-trimethoxybenzyl)carbamate is a chemical compound of interest in medicinal chemistry and organic synthesis. It features a carbamate functional group, which is known for its stability and is commonly utilized as a peptide bond surrogate in drug discovery due to its favorable cell membrane permeability . The 3,4,5-trimethoxybenzyl moiety is a significant structural component in various biologically active molecules and pharmaceutical intermediates . Research Applications and Value This compound serves primarily as a versatile building block or intermediate in organic synthesis. Researchers may employ it in the development of more complex molecules, particularly in the exploration of new pharmacologically active agents. The trimethoxybenzyl group is a recognized pharmacophore found in compounds that interact with a range of biological targets. Furthermore, carbamate derivatives have been extensively investigated for their antitumor properties in preclinical research . For instance, structurally related carbamate analogs have demonstrated potent growth inhibition properties in screenings against panels of human cancer cell lines, with some lead compounds inhibiting cell proliferation and modulating cellular pathways such as NF-κB . Handling and Safety As with all chemicals, appropriate safety precautions must be followed. While the specific toxicity profile of this compound is not fully documented, carbamates as a class can exhibit toxicity and should be handled with care . Important Notice This product is intended for research purposes only in a laboratory setting. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

methyl N-[(3,4,5-trimethoxyphenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c1-15-9-5-8(7-13-12(14)18-4)6-10(16-2)11(9)17-3/h5-6H,7H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOXNECXUWJROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their molecular features, and biological activities:

Compound Name Structure Highlights Molecular Weight Biological Activity Key References
Methyl (3,4,5-trimethoxybenzyl)carbamate 3,4,5-Trimethoxybenzyl + carbamate group ~255.3 (estimated) Not explicitly reported; inferred stability from carbamate group
3,4,5-Trimethoxybenzyl alcohol Benzyl alcohol with 3,4,5-trimethoxy substituents 228.2 Natural product; isolated from Rhizophora apiculata and Gelsemium species
Methyl 3,4,5-trimethoxybenzoate Benzoate ester with 3,4,5-trimethoxy groups 226.2 Intermediate in antibacterial drug synthesis (e.g., trimethoprim)
(S)-3,4,5-Trimethoxybenzyl 3-(2-(6-methoxynaphthalen-2-yl)propanamido)propanoate (Compound 17) Ester-linked anti-inflammatory derivative ~508.5 Potent 5-lipoxygenase (5-LOX) inhibitor; higher activity than reference NDGA
Methyl (R)-6,7-dimethoxy-1-(3,4,5-trimethoxybenzyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (226f) Isoquinoline-carbamate hybrid ~485.5 Catalytic asymmetric synthesis; potential CNS activity
Methyl (3-hydroxyphenyl)-carbamate Simple carbamate with 3-hydroxyphenyl group 167.1 General industrial use; limited pharmacological data

Functional Group Impact on Bioactivity

  • Carbamate vs. Alcohol: The replacement of the hydroxyl group in 3,4,5-trimethoxybenzyl alcohol with a carbamate group (as in the target compound) likely enhances metabolic stability.
  • Carbamate vs. Ester : Methyl 3,4,5-trimethoxybenzoate (ester) is prone to enzymatic hydrolysis, whereas the carbamate’s -NHCOO- group offers greater resistance, making it more suitable for sustained pharmacological action .
  • Hybrid Structures: Compound 226f demonstrates that integrating the 3,4,5-trimethoxybenzyl group into complex heterocycles (e.g., isoquinolines) can enhance binding to enzymes or receptors, as seen in its use in catalytic asymmetric synthesis .

Physicochemical Properties

  • Lipophilicity : The three methoxy groups in all analogs increase lipophilicity, favoring membrane permeability. The carbamate’s logP is likely higher than the alcohol but lower than the benzoate ester due to the polar carbamate group.
  • Solubility: Limited data exist, but the carbamate’s solubility in organic solvents (e.g., DMF, acetone) is inferred from synthetic procedures of related compounds .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for methyl (3,4,5-trimethoxybenzyl)carbamate, and how can reaction conditions be controlled to improve yield?

  • Methodology : The synthesis typically involves reacting 3,4,5-trimethoxybenzylamine with a carbamate-forming reagent (e.g., methyl chloroformate). Key steps include:

  • Step 1 : Activation of the amine group under basic conditions (e.g., using NaHCO₃ or triethylamine) to facilitate nucleophilic attack.
  • Step 2 : Controlled addition of methyl chloroformate at 0–5°C to minimize side reactions.
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
    • Critical Parameters : Temperature control (<10°C) and pH adjustment (pH 8–9) are essential to prevent hydrolysis of intermediates .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign methoxy (δ 3.6–3.8 ppm) and carbamate (δ 4.2–4.5 ppm) protons. Aromatic protons appear at δ 6.5–7.0 ppm .
  • IR : Confirm the carbamate C=O stretch (~1700 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .
    • Chromatography :
  • HPLC : Use a C18 column with a methanol/water mobile phase (70:30) for purity assessment (retention time ~8–10 min) .

Q. What protocols ensure accurate measurement of thermal stability and decomposition profiles using thermogravimetric analysis (TGA)?

  • Procedure :

  • Heat the sample at 10°C/min under nitrogen flow (20 mL/min).
  • Record weight loss between 150–250°C, corresponding to carbamate decomposition .
    • Data Interpretation : A single-step decomposition profile indicates high purity, while multiple steps suggest impurities or polymorphic forms .

Advanced Research Questions

Q. How can Quantitative Structure-Activity Relationship (QSAR) models predict the biological activity of this compound derivatives?

  • Methodology :

  • Descriptor Selection : Calculate electronic (e.g., Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters for derivatives .
  • Model Validation : Use partial least squares (PLS) regression with cross-validation (R² > 0.8 indicates robustness) .
    • Application : Correlate methoxy group positioning (3,4,5 vs. 2,4,5 substitution) with anti-inflammatory activity in murine macrophage assays .

Q. What strategies resolve contradictions in biological activity data across different assays for this compound?

  • Approach :

  • Assay Standardization : Normalize data using positive controls (e.g., dexamethasone for anti-inflammatory assays) .
  • Meta-Analysis : Apply hierarchical clustering to identify outlier datasets caused by solvent effects (e.g., DMSO >1% inhibits enzyme activity) .

Q. How do electronic and steric effects of substituents on the benzyl group influence the reactivity and stability of this carbamate?

  • Experimental Design :

  • Electron-Withdrawing Groups (EWGs) : Introduce nitro (-NO₂) at the benzyl para position to enhance electrophilicity (measured via DFT calculations) .
  • Steric Effects : Compare hydrolysis rates of tert-butyl vs. methyl carbamates under acidic conditions (pH 3.0, 37°C) .

Q. What computational approaches simulate the interaction between this compound and potential enzyme targets?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2). Key interactions include hydrogen bonds with Arg120 and hydrophobic contacts with Val523 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates stable complexes) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl (3,4,5-trimethoxybenzyl)carbamate
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methyl (3,4,5-trimethoxybenzyl)carbamate

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